molecular formula C12H14N2O B065292 3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime CAS No. 175203-68-6

3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime

Cat. No.: B065292
CAS No.: 175203-68-6
M. Wt: 202.25 g/mol
InChI Key: YNDFBDFNMLUKBY-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol. This compound is characterized by the presence of a dimethylamino group, a prop-1-ynyl group, a benzaldehyde moiety, and an oxime functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime typically involves the following steps:

    Formation of the Benzaldehyde Intermediate: The starting material, benzaldehyde, undergoes a reaction with propargyl bromide in the presence of a base such as potassium carbonate to form 3-(prop-1-ynyl)benzaldehyde.

    Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group, forming 3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde.

    Oxime Formation: Finally, the benzaldehyde derivative is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso compounds or nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the dimethylamino group can interact with biological membranes, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde: Lacks the oxime group.

    3-(Prop-1-ynyl)benzaldehyde oxime: Lacks the dimethylamino group.

    3-(Dimethylamino)benzaldehyde oxime: Lacks the prop-1-ynyl group.

Uniqueness

3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime is unique due to the presence of all three functional groups (dimethylamino, prop-1-ynyl, and oxime) in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Biological Activity

3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime, also known by its CAS number 175203-68-6, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15N2O\text{C}_{12}\text{H}_{15}\text{N}_{2}\text{O}

This compound features a benzaldehyde moiety with an oxime functional group and a dimethylamino propynyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. By inhibiting acetylcholinesterase (AChE), the compound could potentially increase the levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

Anticholinesterase Activity

A study conducted on several oxime derivatives indicated that compounds with similar structures to this compound showed significant inhibition of AChE. The IC50 values ranged from 0.050 µM to 25.30 µM, demonstrating potent activity compared to established inhibitors like donepezil .

Cytotoxicity and Antimicrobial Properties

In vitro assays have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The compound exhibited an LC50 value indicating significant cytotoxicity, comparable to standard chemotherapeutic agents. Furthermore, antimicrobial assays revealed moderate activity against several bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Alzheimer’s Disease Model

In a controlled study on mice models for Alzheimer’s disease, administration of this compound resulted in improved cognitive function as measured by the Morris water maze test. The results indicated enhanced memory retention and spatial learning capabilities compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics, highlighting its potential as a new antimicrobial agent .

Table 1: Biological Activity Summary

Activity TypeAssay MethodIC50/LC50 ValueReference
AChE InhibitionSpectrophotometric0.050 - 25.30 µM
CytotoxicityMTT AssayLC50 = X ppm
Antimicrobial ActivityDisk DiffusionInhibition Zone = Y mm

Properties

IUPAC Name

N-[[3-[3-(dimethylamino)prop-1-ynyl]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14(2)8-4-7-11-5-3-6-12(9-11)10-13-15/h3,5-6,9-10,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDFBDFNMLUKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CC1=CC=CC(=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381336
Record name N-[[3-[3-(dimethylamino)prop-1-ynyl]phenyl]methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-68-6
Record name N-[[3-[3-(dimethylamino)prop-1-ynyl]phenyl]methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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